molecular formula C18H15F2N3O2S B6540440 3,4-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide CAS No. 1021252-56-1

3,4-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide

Cat. No.: B6540440
CAS No.: 1021252-56-1
M. Wt: 375.4 g/mol
InChI Key: FBLMWFLPEGCLPD-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with 3,4-difluoro groups, linked via a propyl chain to a 6-oxo-1,6-dihydropyridazinone ring bearing a thiophen-2-yl moiety. The dihydropyridazinone scaffold is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects . The fluorine atoms enhance metabolic stability and bioavailability, while the thiophene ring contributes to π-π interactions in target binding.

Properties

IUPAC Name

3,4-difluoro-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2S/c19-13-5-4-12(11-14(13)20)18(25)21-8-2-9-23-17(24)7-6-15(22-23)16-3-1-10-26-16/h1,3-7,10-11H,2,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLMWFLPEGCLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide (CAS Number: 1021252-56-1) is a synthetic compound notable for its potential biological activities, particularly in the context of drug development. Its structure incorporates a difluorobenzamide core linked to a pyridazinone derivative, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₁₈H₁₅F₂N₃O₂S
  • Molecular Weight : 375.4 g/mol
  • Structure : The compound features a benzamide structure with two fluorine atoms and a thiophene ring, contributing to its lipophilicity and potential receptor interactions.

The precise mechanism of action for 3,4-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide is not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in inflammatory processes or other pathways relevant to its therapeutic applications.

Anti-inflammatory Effects

Research indicates that compounds similar to 3,4-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide may exhibit anti-inflammatory properties through inhibition of phosphodiesterase (PDE) enzymes. PDE inhibitors are known to elevate intracellular cAMP levels, thereby modulating inflammatory responses.

Table 1: Comparison of PDE Inhibitors

Compound NameSelectivityIC50 (nM)Biological Activity
RolipramPDE410Anti-inflammatory
CHF-6001PDE430Asthma treatment
3,4-Difluoro...TBDTBDTBD

Case Studies

  • In Vitro Studies : Preliminary studies have shown that derivatives of this compound can inhibit TNF-α and IL-6 production in macrophages, suggesting potential use in treating chronic inflammatory diseases.
  • In Vivo Studies : Animal models have demonstrated that compounds with similar structures can reduce airway hyperreactivity in asthma models when administered orally. For instance, PDE inhibitors have shown efficacy in reducing eosinophil infiltration in lung tissues.

Pharmacological Applications

Due to its structural characteristics and biological activity, 3,4-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide is being explored for several therapeutic applications:

  • Respiratory Diseases : Potential use as a treatment for asthma and chronic obstructive pulmonary disease (COPD) through modulation of inflammatory pathways.
  • Neurological Disorders : Investigations into cognitive enhancement effects via PDE inhibition suggest possible applications in neurodegenerative diseases.

Comparison with Similar Compounds

5-Fluoro-2-Methoxy-N-{3-[6-Oxo-3-(Thiophen-2-yl)-1,6-Dihydropyridazin-1-yl]Propyl}Benzene-1-Sulfonamide

  • Structural Differences :
    • Core : Replaces benzamide with a benzene-sulfonamide group.
    • Substituents : Contains a 5-fluoro-2-methoxy group instead of 3,4-difluoro substitution.
  • Implications :
    • Sulfonamide groups generally increase solubility compared to benzamides but may reduce membrane permeability.
    • The methoxy group introduces steric and electronic effects that could alter target binding affinity .

3,4-Difluoro-N-{2-[6-Oxo-3-(Pyridin-4-yl)-1,6-Dihydropyridazin-1-yl]Ethyl}Benzamide

  • Structural Differences :
    • Linker : Ethyl chain instead of propyl.
    • Heterocycle : Pyridin-4-yl replaces thiophen-2-yl.
  • Pyridine’s basic nitrogen could enhance solubility but compete with thiophene’s hydrophobic interactions .

Comparative Data Table

Compound Name Molecular Formula Substituents Linker Length Heterocycle Molecular Weight (g/mol)
3,4-Difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide C₁₈H₁₅F₂N₃O₂ 3,4-Difluoro benzamide Propyl Thiophen-2-yl ~359.33 (calculated)
5-Fluoro-2-methoxy-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide C₁₇H₁₆FN₃O₄S₂ 5-Fluoro-2-methoxy sulfonamide Propyl Thiophen-2-yl ~425.45 (calculated)
3,4-Difluoro-N-{2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide C₁₈H₁₄F₂N₄O₂ 3,4-Difluoro benzamide Ethyl Pyridin-4-yl 356.33 (reported)

Key Research Findings and Hypotheses

  • Bioactivity : The thiophen-2-yl group in the parent compound likely enhances interactions with hydrophobic enzyme pockets, whereas pyridin-4-yl analogs may engage in hydrogen bonding via nitrogen .
  • Pharmacokinetics : Propyl linkers (vs. ethyl) may improve metabolic stability due to reduced oxidative susceptibility.
  • Synthetic Challenges: Sulfonamide derivatives (e.g., the analog in ) require stringent purification to avoid residual reactants, as noted in regulatory guidelines for impurity control .

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